4-Morpholinobenzonitrile 4-Morpholinobenzonitrile
Brand Name: Vulcanchem
CAS No.: 10282-31-2
VCID: VC20948204
InChI: InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
SMILES: C1COCCN1C2=CC=C(C=C2)C#N
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

4-Morpholinobenzonitrile

CAS No.: 10282-31-2

Cat. No.: VC20948204

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

4-Morpholinobenzonitrile - 10282-31-2

Specification

CAS No. 10282-31-2
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 4-morpholin-4-ylbenzonitrile
Standard InChI InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Standard InChI Key ZSCUWVQXQDCSRV-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)C#N
Canonical SMILES C1COCCN1C2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Properties

4-Morpholinobenzonitrile consists of a benzene ring substituted with a nitrile group (CN) at position 1 and a morpholine ring at position 4. The morpholine substituent imparts important physicochemical properties to the molecule, including enhanced solubility and specific biochemical interactions.

Molecular Information

PropertyValue
Chemical FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
Structural FeaturesBenzonitrile core with morpholine substituent
AppearanceCrystalline solid
Melting PointApproximately 48-50°C
IUPAC Name4-morpholin-4-ylbenzonitrile
The molecule features a benzonitrile core with the nitrile group conferring specific reactivity patterns, while the morpholine ring provides a basic nitrogen atom that can participate in hydrogen bonding interactions and other molecular recognition events .

Synthesis Methods

The synthesis of 4-Morpholinobenzonitrile has been described in various scientific publications, with several methods demonstrating efficient production pathways.

Microwave-Assisted Synthesis

A direct and efficient method for synthesizing 4-Morpholinobenzonitrile involves the reaction of 4-chlorobenzonitrile with morpholine under microwave irradiation in solvent-free conditions. This approach represents a green chemistry method that minimizes solvent use and energy consumption .
The reaction proceeds as follows:

  • 4-chlorobenzonitrile is combined with morpholine

  • The mixture is subjected to microwave irradiation

  • Nucleophilic aromatic substitution occurs, replacing the chlorine with the morpholine group

  • The product (4-Morpholinobenzonitrile) is isolated and purified
    This solvent-free method provides advantages in terms of reduced environmental impact and operational simplicity .

Chemical Reactivity

Like other benzonitrile derivatives, 4-Morpholinobenzonitrile can undergo various chemical transformations, particularly at its nitrile functional group.

Major Reaction Types

Reaction TypeReagentsProducts
HydrolysisNaOH, H₂O₂4-morpholinobenzamide
ReductionLiAlH₄, H₂/catalyst4-morpholinobenzylamine
Nucleophilic AdditionGrignard reagentsSubstituted imine derivatives
CycloadditionVarious dienophilesHeterocyclic compounds
The nitrile group can be hydrolyzed to produce the corresponding amide, as demonstrated in research where 4-morpholino benzonitrile was converted to 4-morpholino benzamide using 6N sodium hydroxide and 30% H₂O₂ . This reactivity pattern is characteristic of aromatic nitriles and provides a pathway to various functional derivatives.

Biological Activity and Applications

Research indicates that compounds containing both benzonitrile and morpholine moieties display significant biological activity, suggesting potential applications for 4-Morpholinobenzonitrile in pharmaceutical development.

Antimicrobial Properties

Studies have demonstrated that morpholine-containing benzonitrile derivatives exhibit antimicrobial properties. Research publications specifically mention that compounds structurally related to 4-Morpholinobenzonitrile possess antibacterial and antifungal activities .
For example, derivatives of 4-morpholino benzamide (which can be synthesized from 4-Morpholinobenzonitrile) have shown excellent antibacterial activity against Bacillus subtilis and Staphylococcus aureus. Some of these compounds have also demonstrated activity against Mycobacterium tuberculosis H37Rv .

Pharmacological Applications

The morpholine ring in 4-Morpholinobenzonitrile contributes to its potential pharmacological applications. Morpholine-containing compounds have been investigated for:

  • Antibacterial activity

  • Antimycobacterial effects

  • Antifungal properties

  • Potential anticancer applications
    The biological activity of these compounds is attributed to the morpholine ring's ability to enhance solubility and facilitate interaction with biological systems and targets .

Research and Development Applications

4-Morpholinobenzonitrile serves as a valuable intermediate in organic synthesis, particularly in the development of more complex biologically active molecules.

Use as a Chemical Building Block

The compound's dual functionality—the reactive nitrile group and the morpholine substituent—makes it useful as a building block in the synthesis of various derivatives. For example:

  • The nitrile group can be transformed into other functional groups (amides, amines, carboxylic acids)

  • The morpholine ring provides a site for further functionalization

  • The aromatic core allows for additional substitution reactions
    Scientists have utilized this compound to prepare a series of N-((2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl)-4-morpholino benzamide derivatives, which were subsequently evaluated for antimicrobial and antimycobacterial activity .

Comparison with Structurally Related Compounds

Several structurally related compounds appear in the scientific literature, including position isomers and compounds with different linking groups between the benzonitrile and morpholine moieties.

Structural Analogs Comparison

CompoundCAS NumberStructure DifferenceNotable Properties
2-(4-Morpholino)benzonitrile204078-32-0Morpholine at position 2MP: 48-50°C, used in pharmaceutical research
4-(Morpholinomethyl)benzonitrile37812-51-4Contains methylene bridgeEnhanced flexibility, different binding properties
4-(Morpholinosulfonyl)benzonitrile10254-89-4Contains sulfonyl bridgeDifferent electronic properties, enhanced stability
2-Chloro-5-fluoro-4-morpholin-4-ylbenzonitrileN/AAdditional halogen substituentsModified reactivity and binding properties
These structural variations lead to different physicochemical properties and potential biological activities. For instance, the position of the morpholine substituent (2- versus 4-) affects the electronic distribution in the molecule, potentially altering its binding characteristics with biological targets .

Recent Research Findings

Scientific investigations continue to explore the applications of morpholine-containing benzonitrile derivatives, including 4-Morpholinobenzonitrile, in various fields.
A study focused on the synthesis and antimicrobial activity of 4-(morpholin-4-yl)benzohydrazide derivatives started with 4-Morpholinobenzonitrile as a key precursor. The research demonstrated the compound's value in developing molecules with enhanced antimicrobial properties, designed to increase intracellular concentration and potentially overcome drug resistance mechanisms .
Another research publication described the synthesis of benzohydrazide derivatives with demonstrated antibacterial activities against pathogens including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Bacillus subtilis, and Salmonella enterica . These findings illustrate the potential utility of 4-Morpholinobenzonitrile-derived compounds in addressing antimicrobial resistance challenges.

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